

Synthesis of Quinazoline-6-carboxylic Acid: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: Quinazoline-6-carboxylic acid

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For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of **Quinazoline-6-carboxylic acid**. This protocol is based on the well-established Niementowski reaction, a versatile method for the formation of quinazolinone scaffolds.

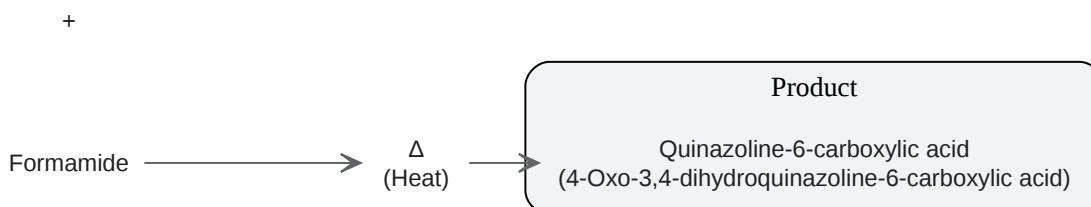
Introduction

Quinazoline-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline core is a privileged structure found in numerous biologically active compounds, including several approved drugs. The carboxylic acid functional group at the 6-position offers a valuable handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This protocol details the synthesis of the tautomeric form, **4-oxo-3,4-dihydroquinazoline-6-carboxylic acid**, via the thermal condensation of 4-aminoterephthalic acid with formamide.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between 4-aminoterephthalic acid and formamide, which serves as both a reactant and a solvent.

4-Aminoterephthalic Acid

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Caption: General reaction scheme for the synthesis of **Quinazoline-6-carboxylic acid**.

Experimental Protocol

This protocol is adapted from the general procedure for the Niementowski quinazoline synthesis.[1][2][3]

Materials:

Material	Formula	Molar Mass (g/mol)
4-Aminoterephthalic acid	C ₈ H ₇ NO ₄	181.15
Formamide	CH ₃ NO	45.04
Deionized Water	H ₂ O	18.02
Ethanol	C ₂ H ₅ OH	46.07
Hydrochloric Acid (HCl)	HCl	36.46

Equipment:

- Round-bottom flask (50 mL)

- Reflux condenser
- Heating mantle with a magnetic stirrer
- Thermometer
- Beaker (250 mL)
- Büchner funnel and flask
- Filter paper
- pH paper
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- FT-IR spectrometer
- Mass spectrometer

Procedure:

- Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminoterephthalic acid (e.g., 1.81 g, 10 mmol) and an excess of formamide (e.g., 10-15 mL).
- Heating: Heat the reaction mixture with stirring in a pre-heated oil bath or heating mantle to 130-150 °C.^[1] Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water.

- Stir the aqueous mixture vigorously to precipitate the crude product.
- If the product precipitates as a salt, acidify the solution with dilute hydrochloric acid to a pH of 3-4 to ensure the precipitation of the free carboxylic acid.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with cold deionized water (2 x 20 mL) to remove any residual formamide and other water-soluble impurities.

- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
 - Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Characterization:
 - Determine the melting point of the purified product.
 - Characterize the final product by ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reactant and Product Information

Compound	IUPAC Name	Molecular Formula	Molar Mass (g/mol)	Role
4-Aminoterephthalic acid	2-Amino-1,4-benzenedicarboxylic acid	C ₈ H ₇ NO ₄	181.15	Starting Material
Formamide	Methanamide	CH ₃ NO	45.04	Reagent/Solvent
Quinazoline-6-carboxylic acid	4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid	C ₉ H ₆ N ₂ O ₃	190.16	Product

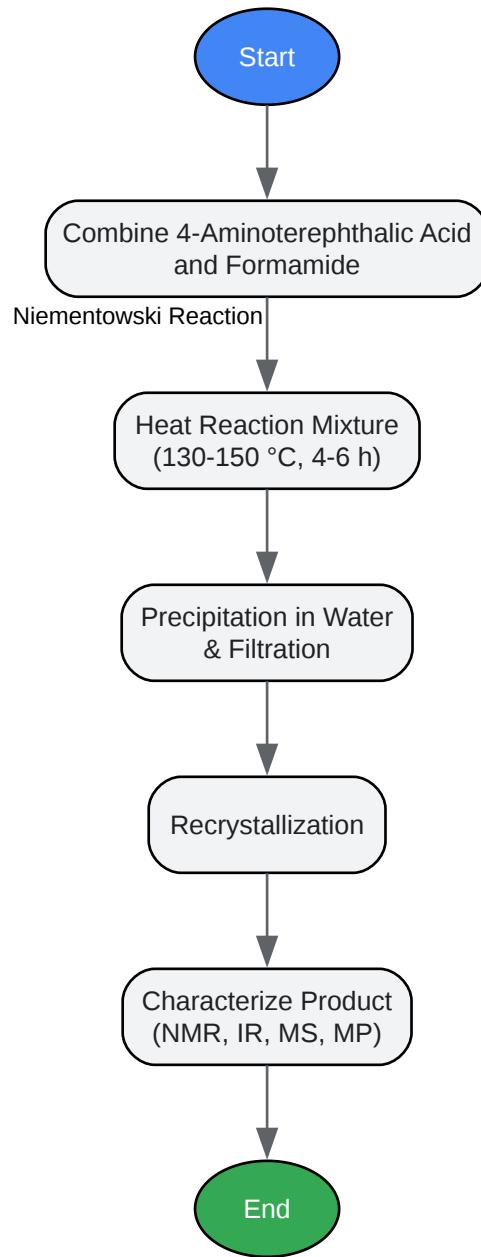
Table 2: Expected Spectroscopic Data for 4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid

Technique	Expected Features
¹ H NMR (DMSO-d ₆)	δ ~13.5 (s, 1H, COOH), ~12.2 (s, 1H, NH), ~8.3-8.5 (m, 2H, Ar-H), ~8.1 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H)
¹³ C NMR (DMSO-d ₆)	δ ~167 (C=O, carboxylic acid), ~161 (C=O, quinazolinone), ~148, ~145, ~135, ~128, ~127, ~126, ~122 (aromatic carbons)
FT-IR (KBr, cm ⁻¹)	~3200-2500 (O-H stretch, carboxylic acid), ~3100 (N-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1670 (C=O stretch, amide), ~1600, 1550 (C=C and C=N stretch)
Mass Spec (ESI-)	m/z = 189.0 [M-H] ⁻

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Quinazoline-6-carboxylic acid**.



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Caption: Workflow for the synthesis of **Quinazoline-6-carboxylic acid**.

Safety Precautions

- This experiment should be performed in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Formamide is a teratogen and should be handled with extreme care. Avoid inhalation and skin contact.
- Hydrochloric acid is corrosive. Handle with care.
- Use caution when working with high temperatures.

This detailed protocol provides a solid foundation for the successful synthesis and characterization of **Quinazoline-6-carboxylic acid**, a valuable building block for further research in medicinal chemistry and drug development.

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